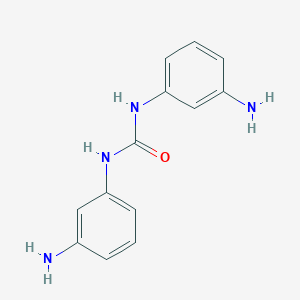

1,3-Bis(3-aminophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

101-22-4 |

|---|---|

Molecular Formula |

C13H14N4O |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

1,3-bis(3-aminophenyl)urea |

InChI |

InChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18) |

InChI Key |

IKLYNYSRJGANON-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |

Synonyms |

N,N'-bis(3-aminophenyl)urea |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,3 Bis 3 Aminophenyl Urea

Established Synthetic Routes and Reaction Mechanisms

The traditional methods for synthesizing 1,3-Bis(3-aminophenyl)urea are well-documented and rely on fundamental organic reactions. These routes are valued for their reliability and scalability.

A direct and straightforward method for preparing this compound involves the reaction of m-phenylenediamine (B132917) with urea (B33335). This process is typically conducted in an aqueous medium. To favor the formation of the desired monomeric urea and prevent the creation of oligomeric byproducts, a specific molar ratio of the reactants is crucial. The reaction must be carried out with a molar ratio of m-phenylenediamine to urea that is greater than 2:1. google.com

The reaction proceeds by the nucleophilic attack of the amino group of m-phenylenediamine on the carbonyl carbon of urea, leading to the elimination of ammonia (B1221849) and the formation of the urea linkage. An excess of the diamine is necessary to ensure that both amino groups of the urea molecule react with separate diamine molecules.

A patent describes a process where alkyl-substituted m-phenylenediamines are reacted with urea in water as the solvent. google.com The preferred molar ratio of m-phenylenediamine to urea is specified as being greater than 3:1, with a particularly preferred range of >3:1 to 5:1. google.com One example provided involves dissolving 1,3-diaminobenzene in 38.6% sulfuric acid, adding urea, and boiling the mixture under reflux for 32 hours. google.com The resulting product, a sulfuric acid salt, is then precipitated, filtered, and can be converted to the free base. google.com

Table 1: Reaction Parameters for the Synthesis of N,N'-bis(3-aminophenyl)ureas from m-Phenylenediamine and Urea google.com

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (m-Phenylenediamine : Urea) | > 2:1 (Preferred: >3:1 to 5:1) | Prevents the formation of oligomeric ureas and yields products with theoretical NH numbers. |

| Solvent | Water | Provides a suitable medium for the reaction. |

| Reactants | Alkyl-substituted m-phenylenediamines, Urea | Core components for the synthesis. |

The reaction between an isocyanate and an amine is a classic and highly efficient method for forming urea derivatives. acs.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group, resulting in the formation of a urea bond. This method is widely applicable for the synthesis of both symmetrical and unsymmetrical ureas. nih.govnih.gov

For the synthesis of this compound, this pathway would theoretically involve the reaction of 3-aminophenyl isocyanate with m-phenylenediamine. Alternatively, an isocyanate can be generated in situ from a primary amine. A mild and efficient method has been developed where primary amines react with carbon dioxide (CO2) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate. This intermediate is then dehydrated using reagents like those employed in Mitsunobu reactions to generate the isocyanate, which is subsequently trapped by another amine to form the desired urea. acs.org This approach avoids the handling of potentially unstable or commercially unavailable isocyanates.

Given the high toxicity of phosgene (B1210022), a traditional carbonylating agent, significant research has been dedicated to finding safer alternatives for urea synthesis. These reagents effectively provide the carbonyl moiety that links the two amine groups.

Common phosgene equivalents include:

Triphosgene (B27547): A solid, crystalline compound that is safer to handle than gaseous phosgene. It reacts with amines to generate isocyanates in situ, which then react with another amine to yield the urea. mdpi.comchemicalbook.com For example, an amine can be treated with triphosgene in the presence of a base like triethylamine (B128534) at low temperatures to form the isocyanate, which is not isolated but is immediately reacted with a second amine. mdpi.com

Carbonyldiimidazole (CDI): This reagent is also a safer alternative to phosgene and is effective for preparing ureas, carbamates, and thiocarbamates. organic-chemistry.org The reaction of primary amine salts with CDI can produce monosubstituted carbamoylimidazoles, which then react with other nucleophiles, such as amines, to form the urea linkage. organic-chemistry.org

Carbon Dioxide (CO2): As an abundant, non-toxic, and economical C1 source, CO2 is an attractive green carbonylating agent. beilstein-journals.org The reaction of amines with CO2, often catalyzed by a base, forms a carbamic acid intermediate. Subsequent dehydration yields an isocyanate, which can be trapped by another amine to form the urea. acs.orgorganic-chemistry.org

Another phosgene-free route involves the palladium-catalyzed reductive carbonylation of nitroaromatics. For instance, 1,3-diphenylurea (B7728601) can be synthesized in high yield from nitrobenzene (B124822) using a palladium catalyst in a mixture of acetic acid and methanol. researchgate.net

Advancements in Synthetic Efficiency and Sustainability

Modern synthetic chemistry emphasizes not only high yields and purity but also efficiency and environmental responsibility. Research into the synthesis of this compound reflects these goals through the optimization of reaction conditions and the development of greener methodologies.

Optimizing reaction parameters is key to maximizing yield, purity, and reaction rate while minimizing costs and waste.

For the reaction of m-phenylenediamine with urea, the molar ratio of reactants is a critical parameter. Using a ratio of diamine to urea greater than 2:1 is essential to prevent the formation of higher molecular weight oligomers. google.com

In syntheses involving isocyanate intermediates, the choice of solvent can significantly impact the reaction outcome. For instance, in a microwave-assisted synthesis of urea derivatives via a Staudinger–aza-Wittig reaction, acetonitrile (B52724) (MeCN) was found to be a more effective solvent than toluene, leading to faster reactions and complete conversion at lower temperatures (e.g., 70 °C). beilstein-journals.org The optimization of solid-phase synthesis protocols also involves screening various solvents and temperatures to maximize the loading of the initial substrate onto the resin support. nih.gov

Table 2: Example of Solvent System Optimization for Isocyanate Formation beilstein-journals.org

| Solvent | Temperature (°C) | Conversion | Purity |

| Toluene | 90 | Complete | High |

| Toluene | 70 | Complete | Slightly Higher |

| Toluene | 50 | Incomplete | - |

| THF | 70 | Low | Low (Traces) |

| MeCN | 70 | Complete | High |

The principles of green chemistry are increasingly being applied to the synthesis of urea compounds to reduce environmental impact.

A primary focus has been the replacement of hazardous reagents like phosgene with benign alternatives. Carbon dioxide (CO2) stands out as an ideal substitute, being non-toxic, readily available, and renewable. beilstein-journals.org Methods utilizing CO2 for the carbonylation of amines are considered highly sustainable. acs.org For example, the sustainable synthesis of urea from ammonia and CO2 has been explored using specialized catalysts. nih.gov

Another green approach is the implementation of solvent-free reaction conditions. Performing reactions by heating the neat reactants can eliminate the need for organic solvents, which are often toxic, volatile, and difficult to dispose of. tpu.ruresearchgate.net This not only reduces waste but can also simplify product purification. tpu.ru The use of water as a solvent, as in the reaction between m-phenylenediamine and urea, is also a key aspect of green chemistry. google.com

Furthermore, enhancing the efficiency of reactions through methods like microwave irradiation can lead to shorter reaction times, reduced energy consumption, and often cleaner reaction profiles, all of which contribute to a more sustainable process. beilstein-journals.org

Exploration of Precursors and Intermediate Compounds

The selection of appropriate starting materials and the understanding of intermediate compounds are critical for the successful synthesis of this compound. Key precursors include nitrophenyl derivatives that are later reduced, as well as reactive intermediates generated in situ to facilitate the urea bond formation.

A common and effective route to synthesize this compound utilizes nitrophenyl isocyanates as key precursors. This multi-step approach involves the formation of a dinitro urea derivative, followed by a reduction step to yield the desired diamino product.

The synthesis typically begins with the reaction of a suitable amine with a nitrophenyl isocyanate. For instance, the reaction of an amino-functionalized compound with p-nitrophenyl isocyanate can be used to introduce the nitro-functionalized urea moiety researchgate.net. In a more direct approach for symmetrical ureas, a reaction analogous to the formation of 1,3-diphenylurea could be envisioned, starting from nitro-substituted anilines. These are then converted to the corresponding isocyanates, which subsequently react with another molecule of the nitroaniline. The resulting dinitro-substituted diphenylurea is then subjected to reduction.

The reduction of the nitro groups to amino groups is a critical final step. A common method for this transformation is catalytic hydrogenation using reagents such as hydrazine (B178648) hydrate (B1144303) and a palladium on carbon (Pd/C) catalyst researchgate.net. This method is generally efficient and provides high yields of the desired amine.

A summary of a representative synthesis is presented in the table below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Nitroaniline | Phosgene or equivalent | 3-Nitrophenyl isocyanate |

| 2 | 3-Nitrophenyl isocyanate, 3-Nitroaniline | Suitable solvent | 1,3-Bis(3-nitrophenyl)urea |

| 3 | 1,3-Bis(3-nitrophenyl)urea | Hydrazine hydrate, Pd/C | This compound |

This synthetic strategy offers a reliable pathway to this compound, with the advantage of utilizing readily available starting materials.

Alternative methodologies for the synthesis of ureas, including this compound, involve the use of more reactive intermediates such as carbamoylimidazolium salts and carbodiimides. These reagents act as efficient carbamoylating agents or facilitate the coupling of amines.

Carbamoylimidazolium Salts: These salts are highly reactive carbamoyl (B1232498) transfer reagents. They are typically prepared by treating a secondary amine with N,N'-carbonyldiimidazole (CDI), followed by methylation organic-chemistry.orgresearchgate.net. The resulting carbamoylimidazolium salt can then react with an amine to form a urea. This method offers high yields and often does not require extensive purification of the product organic-chemistry.orgresearchgate.net. For the synthesis of this compound, a step-wise approach would be necessary, involving the initial formation of a carbamoylimidazolium salt from 3-aminoaniline (with the amino group protected), followed by reaction with a second molecule of 3-aminoaniline.

Carbodiimides: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in organic synthesis, particularly for the formation of amide and ester bonds wikipedia.org. They can also be employed in the synthesis of ureas. The reaction mechanism involves the activation of a carboxylic acid (if used as a precursor to an isocyanate via a Curtius-type rearrangement) or more directly by facilitating the dehydration of N,N'-disubstituted ureas to form carbodiimides, a reaction that can be reversible wikipedia.org. While less direct for symmetrical urea synthesis from amines, carbodiimides are crucial in peptide synthesis, where the urea byproduct is formed from the carbodiimide (B86325) reagent itself wikipedia.orgpeptide.com. The synthesis of this compound using a carbodiimide-mediated approach would likely involve the coupling of 3-aminobenzoic acid (with subsequent Curtius rearrangement) or a related precursor.

A comparison of these activating agents is detailed below:

| Activating Agent | Precursors | Key Features |

| Carbamoylimidazolium Salts | Secondary amines, CDI, Methylating agent | High reactivity due to the 'imidazolium effect', high yields, clean reactions organic-chemistry.orgresearchgate.net. |

| Carbodiimides (e.g., DCC, EDC) | Carboxylic acids, Amines | Widely used as coupling agents, formation of a urea byproduct is inherent to the reaction wikipedia.orgpeptide.comthermofisher.com. |

Mechanistic Investigations of Urea Formation Reactions

The formation of the urea bond is a well-studied reaction in organic chemistry, with the mechanism depending on the specific reactants and catalysts involved.

The most direct and common mechanism for urea formation is the nucleophilic addition of an amine to an isocyanate commonorganicchemistry.com. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer, which can be intramolecular or mediated by the solvent, to yield the stable urea linkage. This reaction is generally fast and proceeds readily at room temperature without the need for a catalyst commonorganicchemistry.com.

In the context of carbodiimide-mediated reactions, the mechanism is more complex. The carbodiimide first reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate wikipedia.orgpeptide.com. This intermediate can then react with an amine to form an amide and the corresponding urea byproduct wikipedia.orgpeptide.com. Alternatively, the O-acylisourea can rearrange to a less reactive N-acylurea, which is often an undesired side product wikipedia.org. Additives like N-hydroxybenzotriazole (HOBt) are often used to minimize this side reaction by forming a more stable active ester peptide.com.

When urea itself is used as a reactant with an amine at elevated temperatures, the reaction can proceed through the in situ formation of isocyanic acid (HNCO) nih.gov. The urea decomposes to isocyanic acid and ammonia, and the isocyanic acid then reacts with the amine to form the new urea derivative nih.gov. Water can promote this process by assisting in the proton transfer during the decomposition of urea nih.gov.

A summary of the key mechanistic steps is provided below:

| Reaction Type | Key Intermediate | Mechanistic Steps |

| Amine + Isocyanate | Zwitterionic intermediate | Nucleophilic attack of the amine on the isocyanate carbon, followed by proton transfer commonorganicchemistry.com. |

| Carbodiimide-mediated coupling | O-acylisourea | Activation of a carboxylic acid by the carbodiimide, followed by nucleophilic attack of the amine wikipedia.orgpeptide.com. |

| Amine + Urea (high temp.) | Isocyanic acid | Thermal decomposition of urea to isocyanic acid and ammonia, followed by reaction of the amine with isocyanic acid nih.gov. |

Derivatization and Functionalization Strategies of 1,3 Bis 3 Aminophenyl Urea

Formation of Schiff Base Macrocyclic Compounds

The terminal amino groups of 1,3-bis(3-aminophenyl)urea are readily available for condensation reactions with aldehydes to form Schiff bases (imines). When dialdehydes are used, this reaction can lead to the formation of macrocyclic structures, which are of significant interest in supramolecular chemistry.

Condensation Reactions with Dialdehydes

A notable example of macrocycle synthesis involves the [1+1] condensation reaction between this compound and a suitable dialdehyde (B1249045), such as 1,3-bis(2-formylphenoxy)-2-propanol. sioc-journal.cn This type of reaction typically involves refluxing equimolar amounts of the diamine and the dialdehyde in a solvent like ethanol, often with an acid catalyst, to drive the formation of the imine linkages that define the macrocyclic ring. longdom.orgresearchgate.netdergipark.org.tr The urea (B33335) moiety within the starting material is incorporated into the final macrocycle's backbone, where it can participate in non-covalent interactions. sioc-journal.cn

The general scheme for the condensation of this compound with a generic dialdehyde is presented below:

| Reactant A | Reactant B | Product | Reaction Type |

| This compound | Dialdehyde (e.g., 1,3-bis(2-formylphenoxy)-2-propanol) | [1+1] Macrocyclic Schiff Base | Condensation |

Structural Characterization of Macrocycles

The structural confirmation of the resulting macrocyclic compounds relies on a combination of spectroscopic and analytical techniques. A novel Schiff base macrocycle synthesized from this compound and 1,3-bis(2-formylphenoxy)-2-propanol was thoroughly characterized to confirm its structure. sioc-journal.cn

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the protons in the structure. For instance, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-). longdom.orgresearchgate.net The disappearance of the primary amine (-NH₂) protons and aldehyde (-CHO) protons from the starting materials also indicates a successful reaction.

Fourier-Transform Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying functional groups. The formation of a Schiff base is indicated by the appearance of a characteristic C=N stretching vibration. nih.gov Concurrently, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine provides further evidence of the condensation reaction. nih.gov

Mass Spectrometry (MS) : Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to determine the molecular weight of the macrocycle, confirming that a [1+1] condensation has occurred. sioc-journal.cn

The table below summarizes the key spectroscopic data for a macrocycle formed from this compound. sioc-journal.cn

| Spectroscopic Technique | Key Finding | Interpretation |

| ¹H NMR | Appearance of azomethine proton signal | Formation of C=N bond |

| FT-IR | Appearance of C=N stretching band | Confirmation of imine linkage |

| FAB-MS | Molecular ion peak corresponding to the [1+1] product | Confirmation of macrocycle formation |

| X-ray Diffraction | Solved crystal structure | Definitive structural elucidation |

Synthesis of Thiourea (B124793) Analogs and Derivatives

The amino groups of this compound can be functionalized to introduce thiourea moieties, which are known for their distinct chemical properties and ability to form strong hydrogen bonds.

Reaction with Isothiocyanates

The synthesis of thiourea derivatives from this compound is typically achieved by reacting its primary amino groups with isothiocyanates. beilstein-journals.org In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of a thiourea linkage (-NH-C(S)-NH-). By using two equivalents of an isothiocyanate, such as phenyl isothiocyanate, both amino groups on the this compound can be converted to form a bis-thiourea derivative. beilstein-journals.orgresearchgate.net These reactions are often carried out in a suitable solvent like ethanol. researchgate.net

Comparative Studies with Urea Counterparts

The replacement of the oxygen atom in a urea moiety with a sulfur atom to form a thiourea significantly alters its electronic and hydrogen-bonding properties. While both urea and thiourea groups are excellent hydrogen-bond donors, thioureas are generally more acidic. nih.gov

Despite the higher acidity of thioureas, recent studies have shown that 1,3-diaryl ureas can be more active hydrogen-bond donor catalysts than their thiourea analogs. nih.gov This is attributed to the steric effects and the energetic cost of planarization required for optimal hydrogen bonding. 1,3-diphenylthiourea has a lower chloride anion binding affinity compared to 1,3-diphenylurea (B7728601) because the thiourea derivative must adopt a more sterically hindered planar conformation to facilitate anion binding. nih.gov The larger size of the sulfur atom leads to a greater destabilizing deformation strain upon planarization, which can counteract the electronic benefits of higher acidity. nih.gov

| Feature | Urea Derivative | Thiourea Derivative |

| Acidity | Less acidic | More acidic |

| H-Bond Donor Strength | Can be stronger in certain contexts | Can be weaker due to steric hindrance |

| Anion Binding | Higher affinity in some diaryl systems | Lower affinity due to conformational strain |

Introduction of Other Functional Groups via Amino Sites

Beyond the formation of Schiff bases and thioureas, the primary amino groups of this compound serve as versatile handles for introducing a wide array of other functional groups through reactions such as acylation and alkylation.

Acylation: The amino groups can be readily acylated by reacting them with acyl chlorides or acid anhydrides. youtube.com This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, results in the formation of amide linkages. This functionalization is a common strategy in organic synthesis to introduce carbonyl-containing moieties. However, it's important to note that Friedel-Crafts acylation is generally not feasible when the aromatic ring is substituted with an amino group because the lone pair of electrons on the nitrogen reacts with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org

Acylation and Alkylation Strategies

The two primary amino groups on the this compound molecule are prime targets for derivatization through acylation and alkylation, opening pathways to new classes of materials, most notably polyamides.

Acylation: The reaction of the diamine functionalities of this compound with diacyl chlorides is a fundamental N-acylation strategy that leads to the formation of polyamides. savemyexams.comchemrevise.org This condensation polymerization involves the repeated formation of an amide linkage, with the expulsion of a small molecule like hydrogen chloride (HCl). chemrevise.org The resulting polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. ncl.res.innih.gov

The general reaction can be represented as: n H₂N-Ar-NH-CO-NH-Ar-NH₂ + n ClOC-R-COCl → [-HN-Ar-NH-CO-NH-Ar-NH-CO-R-CO-]n + 2n HCl (where Ar is the phenylene group and R is an organic group from the diacyl chloride)

This process allows for the creation of polymers with backbones incorporating the urea functionality, which can influence properties such as hydrogen bonding, chain packing, and material solubility. The choice of the diacyl chloride comonomer is crucial for tuning the final properties of the polyamide. ncl.res.in For instance, using aromatic diacyl chlorides can lead to rigid, highly thermally stable polymers like Kevlar, while aliphatic diacyl chlorides can impart greater flexibility. savemyexams.com

Alkylation: Alkylation strategies can modify the amino groups or the aromatic rings of the parent structure. N-alkylation of the urea nitrogens or the primary amino groups can be achieved by reacting the compound with alkylating agents in the presence of a solid base and a phase transfer catalyst. google.com A patented process describes the alkylation of the aromatic rings of the precursor, m-phenylenediamine (B132917), prior to its reaction with urea. This method involves reacting alkyl-substituted m-phenylenediamines with urea in an aqueous solution to produce N,N'-bis(3-amino-alkyl-phenyl)ureas. google.com This pre-functionalization of the aromatic backbone is a key strategy for embedding specific properties into the final molecule.

| Reaction Type | Reactants | Key Features | Resulting Compound/Polymer |

| Acylation | This compound + Diacyl Chloride | Forms amide linkages; Condensation polymerization. | Polyamide |

| Alkylation | m-Phenylenediamine + Alkylating Agent, then Urea | Introduces alkyl groups on the aromatic ring. | N,N'-bis(3-amino-alkyl-phenyl)urea |

Integration of Adamantane (B196018) Moieties in Related Urea Derivatives

Adamantane, a bulky, rigid, and highly stable polycyclic hydrocarbon, is often incorporated into polymer structures to enhance their thermal stability, mechanical properties, and solubility. wikipedia.org The integration of adamantane moieties into urea-based molecules represents a significant functionalization strategy, creating derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

A primary synthetic route involves the reaction of an adamantane-containing isocyanate with a diamine. For example, 1-(isocyanatomethyl)-3,5-dimethyladamantane can be reacted with various aliphatic diamines in the presence of triethylamine (B128534) in a solvent like diethyl ether to produce symmetrical 1,3-disubstituted ureas containing the bulky adamantane group. nih.gov This approach allows for the systematic synthesis of a series of ureas where the adamantane unit is tethered to the urea functionality. These adamantyl-containing ureas have been investigated as potential inhibitors for enzymes like soluble epoxide hydrolase. nih.gov

Another strategy involves the multi-step synthesis of more complex adamantane derivatives. For instance, 1,2-diamino adamantane can be synthesized through a series of reactions including an acid-catalyzed rearrangement and a Leuckart–Wallach reaction. nih.gov Such adamantane diamines can then serve as monomers for polymerization or as scaffolds for further functionalization.

| Adamantane Precursor | Co-reactant | Reaction Type | Product Class | Potential Application |

| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Aliphatic Diamines | Nucleophilic Addition | Adamantyl-containing di-ureas | Enzyme inhibitors nih.gov |

| Adamantanecarboxylic acid chloride | o-Toluidine | Amidation, then cyclization/functionalization | 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas | Anticancer agents |

| 1,3-Dibromoadamantane | Urea | Amination | 1,3-Adamantanediamine google.com | Monomer for polymers |

Covalent Modifications for Specific Applications

The primary amino groups of this compound make it an ideal monomer for covalent modification through polymerization, leading to materials with tailored functionalities for specific applications, such as self-healing coatings and dye synthesis.

Polymerization for Self-Healing Materials: this compound can act as a diamine chain extender in the synthesis of polyureas and poly(urethane-urea)s. rsc.orgresearchgate.net These polymers are typically formed through the step-growth polymerization of a diamine with a diisocyanate. rsc.org The resulting polyurea contains a high density of urea linkages, which facilitate strong hydrogen bonding networks. These hydrogen bonds can act as reversible, non-covalent crosslinks, imparting self-healing properties to the material. encyclopedia.pub When the material is damaged, these bonds can break and reform, often triggered by a stimulus like moderate heat, allowing the polymer chains to move and repair the damaged area. encyclopedia.pubehu.es Researchers have developed waterborne poly(urethane-urea)s incorporating aromatic disulfide compounds that exhibit both high mechanical strength and thermally-activated self-healing capabilities. ehu.es

Intermediate for Dye Synthesis: Beyond polymers, this compound is a known intermediate in the synthesis of direct dyes. The two primary aromatic amine groups can undergo diazotization, a process where they are converted into diazonium salts using nitrous acid. These highly reactive diazonium salts can then be coupled with other aromatic compounds (coupling components) to form intensely colored azo dyes. dyestuffintermediates.com This covalent modification transforms the simple diamine into a large, conjugated molecule capable of absorbing visible light. This compound is specifically used in the synthesis of C.I. Direct Brown 146 and C.I. Direct Brown 148. dyestuffintermediates.com

| Application | Covalent Modification Strategy | Functional Principle |

| Self-Healing Polymers | Polycondensation with diisocyanates | Formation of polyurea with extensive hydrogen bonding networks that act as reversible crosslinks. encyclopedia.pub |

| Dye Synthesis | Diazotization and Azo Coupling | Conversion of amino groups to diazonium salts, followed by reaction with coupling agents to form azo dyes. dyestuffintermediates.com |

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Urea-Based Systems

The urea (B33335) functional group is a powerful motif for establishing robust and directional hydrogen bonds. It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This dual functionality allows for the formation of extensive one-, two-, and three-dimensional hydrogen-bonded networks. While the specific crystal structure of 1,3-Bis(3-aminophenyl)urea is not extensively detailed in the available literature, the behavior of analogous aromatic bis-urea compounds provides significant insight into its likely structural organization.

In the solid state, urea derivatives commonly form intermolecular N-H···O hydrogen bonds, leading to characteristic chain or tape motifs. For instance, the crystal structure of a related compound, 1-(2-aminophenyl)-3-phenylurea, reveals that molecules are linked via N-H···O hydrogen bonds involving the central urea unit, forming chains. These chains then associate with one another through further hydrogen bonds involving the pendant amino groups and the urea moieties of adjacent molecules, creating columnar structures nih.govrsc.org. It is highly probable that this compound engages in similar intermolecular hydrogen bonding, where the urea groups of adjacent molecules link to form extended chains. The presence of the amino groups on the phenyl rings offers additional sites for hydrogen bonding, potentially leading to more complex, three-dimensional networks researchgate.net. The typical one-dimensional hydrogen bonding between 1,3-bis urea groups can be influenced by the presence of other hydrogen-bond acceptors acs.org.

Host-Guest Chemistry and Molecular Recognition

The well-defined hydrogen bonding capabilities of this compound make it an excellent candidate for applications in host-guest chemistry, where a host molecule selectively binds a guest molecule. The arrangement of the hydrogen bond donors on the urea backbone allows for the specific recognition of anionic guest species.

Aromatic bis-urea derivatives are well-documented as effective receptors for anions. The electron-withdrawing nature of the phenyl rings enhances the acidity of the urea N-H protons, making them stronger hydrogen bond donors and thus more effective at binding anions. Studies on a series of aromatic bis-urea derivatives, including meta-substituted analogues similar to this compound, have demonstrated their selectivity for certain anions in solution iucr.org.

Research has shown that meta-substituted aromatic bis-urea receptors exhibit a notable preference for binding acetate (AcO⁻) and dihydrogen phosphate (H₂PO₄⁻) anions over other anions such as halides iucr.org. This selectivity is attributed to the complementary geometry and hydrogen bonding capabilities of the receptor and the oxoanions. The arrangement of the four N-H donors in the bis-urea scaffold is well-suited to form multiple hydrogen bonds with the oxygen atoms of acetate and phosphate. In dimethyl sulfoxide (DMSO), a common solvent for such studies, these interactions are strong enough to overcome the solvation of the anions. The binding affinities for these anions are often in the range of 10³ to 10⁴ M⁻¹, indicating stable complex formation rsc.orgacs.org.

Table 1: Anion Binding Affinity of a Related Aromatic Bis-Urea Receptor

| Anion | Binding Constant (K) in DMSO |

|---|---|

| Acetate (AcO⁻) | High |

| Dihydrogen Phosphate (H₂PO₄⁻) | High |

| Halides (e.g., Cl⁻, Br⁻) | Low |

Note: This table represents typical binding affinities observed for aromatic bis-urea receptors and is intended to be illustrative for this compound.

The binding of anions by bis-urea receptors is primarily driven by hydrogen bonding interactions. Spectroscopic techniques, such as ¹H NMR titration, are commonly used to probe these interactions. Upon addition of an anion like acetate, the signals corresponding to the urea N-H protons in the ¹H NMR spectrum typically show a significant downfield shift, which is indicative of their involvement in hydrogen bonding with the anion iucr.org.

Computational studies using Density Functional Theory (DFT) on similar bis-urea systems further illuminate the binding mechanism. These studies show that the receptor can envelop the anion, with the four N-H groups forming strong hydrogen bonds to the oxygen atoms of the guest. In the case of meta-substituted receptors like this compound, the flexible linker allows the two urea moieties to adopt a conformation that creates a binding pocket for the anion. For dihydrogen phosphate, which can act as both a hydrogen bond donor and acceptor, more complex binding modes involving inter-anionic hydrogen bonds have been observed in 1:2 receptor-anion complexes iucr.org. The thermodynamics of these binding events, often studied by Isothermal Titration Calorimetry (ITC), reveal that the complexation is typically an enthalpy-driven process, consistent with the formation of strong hydrogen bonds acs.org.

Transition Metal Ion Recognition and Coordination

The urea functional group, complemented by the aminophenyl moieties in this compound, provides multiple sites for interaction with transition metal ions. This dual functionality allows for versatile coordination behavior and the formation of stable metal complexes.

Ligating Properties of Urea and Thiourea (B124793) Derivatives

Urea and its derivatives are versatile ligands in coordination chemistry. The urea group itself is a unique hydrogen-bonding motif, possessing a C=O hydrogen bond acceptor and two strong N-H hydrogen bond donors tue.nl. This allows it to form strong, directional interactions tue.nl. In compounds like this compound, the presence of an additional amino group on the phenyl ring can act as a further binding site for metal ions, enhancing its coordination capabilities soton.ac.uk.

The mode of coordination between urea derivatives and metal ions can vary depending on the specific metal. For instance, some metals like Pd(II) have been shown to coordinate through the nitrogen atoms, while others such as Fe(III), Zn(II), and Cu(II) coordinate through the oxygen of the carbonyl group rjpbcs.comprimescholars.com. In certain complexes, urea can act as a neutral bidentate ligand, coordinating through the amido nitrogen atoms researchgate.net. The inherent rigidity, planarity, and polarity of the urea group contribute to the formation of predictable and stable supramolecular structures upon metal coordination tue.nl.

Metal Complex Formation and Stability

The interaction between urea-based ligands and transition metals leads to the formation of diverse and stable complexes. For example, a fluorescent urea derivative, 1-(2-aminophenyl)-3-(naphthalen-1)-yl)urea, was found to form a 2:1 ligand-to-metal complex with Zn2+ in the solid state soton.ac.uk. The stability of these complexes is often clarified using techniques like DFT calculations soton.ac.uk.

Table 1: Examples of Metal Complex Formation with Urea Derivatives

| Metal Ion | Ligand Type | Observed Stoichiometry (Ligand:Metal) | Coordination Mode | Reference |

|---|---|---|---|---|

| Zn(II) | 1-(2-aminophenyl)-3-(naphthalen-1)-yl)urea | 2:1 (Solid State) | Carbonyl group and amino group | soton.ac.uk |

| Pt(II) | Urea | 1:1 | Amido nitrogen atoms (bidentate) | researchgate.net |

| Fe(III) | Urea | - | Oxygen | primescholars.com |

| Cu(II) | Urea | - | Oxygen | primescholars.com |

| Cr(III) | Urea | - | - | rjpbcs.com |

Self-Assembly Processes and Supramolecular Architectures

The capacity of this compound to self-assemble is governed by a network of non-covalent interactions. The primary driving force is the highly directional hydrogen bonding facilitated by the urea group, which leads to the formation of well-ordered, higher-level structures.

Formation of Gels, Capsules, and Crystalline Structures

Bis-urea compounds are renowned for their ability to form a variety of supramolecular assemblies, including gels, capsules, and crystals acs.org. The self-assembly process is primarily guided by the three-centered hydrogen bonding motif of the urea groups, along with aryl stacking interactions, which together promote the formation of robust columnar structures acs.org. These columns can then pack closely to create microporous crystalline materials acs.org.

The urea group's ability to form bifurcated N-H···O=C hydrogen bonds is a key factor in the construction of these stable supramolecular assemblies tue.nl. This directional bonding leads to the formation of polymeric aggregates tue.nl. In some cases, bis-urea compounds exhibit a transition from a gel state to a more ordered crystalline state reading.ac.uk. Chiral bis-urea amphiphiles have also been shown to self-assemble in aqueous environments to form twisted ribbons and other complex morphologies nih.gov.

Polymorphism and Cocrystal Formation in Bis-Ureas

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in bis-urea systems. A notable example is 1,3-bis(m-cyanophenyl)urea, which exhibits significant structural diversity, including several anhydrous polymorphs, hydrates, and cocrystal phases acs.org. The formation of different polymorphs is often dictated by the presence of other hydrogen bond acceptors (like cyano groups or solvent molecules) that can disrupt the typical one-dimensional hydrogen-bonding chain of the bis-urea groups acs.org.

Urea itself is recognized as an effective coformer, capable of forming cocrystals with various molecules, including active pharmaceutical ingredients researchgate.netnih.gov. This process can be used to modify the physical properties of materials, such as their stability and solubility researchgate.netnih.gov. Cocrystals are typically formed through methods like solid-state grinding or solution-based techniques such as slow evaporation researchgate.netmdpi.com. The study of polymorphism and cocrystallization in bis-ureas is crucial for understanding how to control the solid-state structure and properties of these materials.

Table 2: Crystalline Forms of 1,3-bis(m-cyanophenyl)urea (mCyPU)

| Crystalline Form | Type | Note | Reference |

|---|---|---|---|

| α-mCyPU | Anhydrous Polymorph | Previously known phase | acs.org |

| β-mCyPU | Anhydrous Polymorph | Newly discovered phase | acs.org |

| δ-mCyPU | Anhydrous Polymorph | Newly discovered phase | acs.org |

| ε-mCyPU | Anhydrous Polymorph | Newly discovered phase | acs.org |

| H–I | Monohydrate | Previously known phase | acs.org |

| H–II | Hydrate (B1144303) | Second discovered hydrate | acs.org |

| mCyPU:DMSO | Cocrystal | 1:1 ratio with Dimethyl sulfoxide | acs.org |

| mCyPU:TPPO | Cocrystal | 1:1 ratio with Triphenylphosphine oxide | acs.org |

Supramolecular Polymers and Hydrogels

The directional and cooperative nature of non-covalent interactions in bis-urea compounds makes them excellent building blocks for supramolecular polymers and hydrogels tue.nlresearchgate.net. These materials are formed through the self-assembly of monomers into long, polymer-like chains held together by reversible bonds.

The formation of these extended networks is driven by a combination of directional hydrogen bonding from the urea groups, π–π stacking between the aromatic rings, and van der Waals interactions tue.nl. The self-association process in bis-ureas can be highly cooperative, meaning that the formation of long oligomeric or polymeric chains is thermodynamically favored over the formation of simple dimers researchgate.netnih.gov. This cooperativity is a key factor in the creation of robust materials.

Bis-urea based hydrogels, which are three-dimensional networks that can absorb large amounts of water, have been developed as potential mimics for the extracellular matrix tue.nl. Furthermore, bis-aromatic urea motifs can be incorporated into traditional polymer backbones, such as polyurethanes, to act as physical cross-linkers. This creates supramolecular elastomers with tunable mechanical properties and healable characteristics, as the hydrogen bonds can break and reform in response to stimuli nih.govacs.org. In aqueous solutions, specifically designed bis-urea compounds can self-assemble into high-aspect-ratio nanofibers, which have potential applications in fields like controlled drug release google.com.

Bis-Urea Moieties as Building Blocks for Supramolecular Polymers

Bis-urea moieties are highly effective building blocks in the field of supramolecular chemistry, primarily due to their capacity to form strong, directional, and reversible non-covalent interactions. The urea group contains two N-H groups (hydrogen bond donors) and a C=O group (hydrogen bond acceptor), enabling the formation of multiple hydrogen bonds. This capacity for strong hydrogen bonding is a key driver for the self-assembly of small molecules into long, polymer-like chains, creating what are known as supramolecular polymers. tue.nl

The self-association of bis-urea molecules often displays cooperativity on two levels. The first is a synergistic effect where the formation of one hydrogen bond strengthens the next, and the second involves the secondary interactions with neighboring sites. tue.nlnih.gov This cooperative self-assembly process allows for the formation of well-defined, stable, one-dimensional stacks. These linear arrays of molecules are held together by a network of hydrogen bonds, effectively behaving like polymers. The strength and directionality of these bonds, which arise from the geometry of the urea group, are crucial for the formation of robust, extended networks. tue.nlreading.ac.uk

The process of forming these supramolecular structures can be influenced by several factors, including the solvent, temperature, and the specific chemical structure of the bis-urea molecule. For instance, introducing different chemical groups onto the aromatic rings of bis-aromatic ureas can tailor the assembly process. Methyl substituents, for example, can provide steric bulk that forces the urea and phenyl groups into a non-planar arrangement, which can attenuate or modify the assembly. reading.ac.uk The interaction between urea moieties is strong enough that in some cases, molecules designed to be hydrogelators may undergo a transition from a gel to a crystal state. reading.ac.uk

The aggregation and morphology of these supramolecular structures are heavily influenced by the urea groups. Even in complex copolymer systems, such as those involving polyethylene glycol (PEG), the hydrogen bonding occurs primarily among the urea groups, leading to the formation of physically crosslinked networks. tue.nl

Design of Advanced Polymeric Materials

The principles of supramolecular polymerization using bis-urea moieties are being harnessed to design advanced polymeric materials with tailored properties and functionalities. utwente.nl By integrating bis-urea hydrogen-bonding motifs into conventional polymer backbones, materials with enhanced mechanical properties, thermo-reversibility, and self-healing capabilities can be created. reading.ac.uknih.gov These "smart" materials derive their unique characteristics from the dynamic and reversible nature of the hydrogen bonds that form their cross-links.

A significant application is in the development of supramolecular polyurethane elastomers. nih.govacs.org In these materials, bis-aromatic urea groups are used as chain extenders or as pendant groups. nih.gov These groups self-assemble into hard domains that act as physical cross-links within the soft, amorphous polymer matrix (like polytetramethylene ether glycol, PTMG). nih.govacs.org The resulting materials exhibit improved mechanical properties, such as increased tensile strength and elasticity, compared to their non-supramolecular counterparts. reading.ac.ukacs.org The mechanical properties and processing temperatures of these polyurethanes can be tuned by controlling the amount of the supramolecular chain extender used. acs.org

One of the most promising features of these materials is their ability to self-heal. When the material is damaged, the reversible hydrogen bonds can break and reform upon the application of a stimulus like heat, allowing the material to repair itself and recover its mechanical integrity. reading.ac.uknih.gov This property is highly desirable for applications such as repairable coatings for cables, prolonging their operational lifespan. nih.govacs.org

The design of these materials involves a deep understanding of structure-property relationships. utwente.nl For example, by altering the chemical structure of the bis-aromatic urea motif, such as by adding nitro groups, the strength of the non-covalent interactions can be modulated. This, in turn, affects the material's properties. An increase in the concentration of these supramolecular assembly moieties leads to stronger interactions between polymer chains, which is reflected in the material's mechanical behavior. nih.gov This tunability allows for the creation of a wide range of functional materials, from tough, load-bearing elastomers to soft hydrogels for biomedical applications. tue.nlreading.ac.ukutwente.nl

Table 1: Research Findings on Bis-Urea Based Supramolecular Polyurethanes

| Polymer System | Supramolecular Moiety | Key Findings | Potential Application |

| Polyurethane Comb Elastomers | Pendant bis-aromatic ureas with nitro groups | Physical cross-linking tunes mechanical properties; materials demonstrate self-healing. nih.gov | Healable coatings. nih.gov |

| Chain Extended Polyurethanes | Bis-aromatic urea as a chain extender with a PTMG backbone | Significant increase in mechanical properties; elastomers show self-healing capabilities. reading.ac.ukacs.org | Cable coatings, elastomers. reading.ac.ukacs.org |

| Segmented Copolymers | Bis-urea-PEG | Forms injectable supramolecular hydrogels; physical crosslinking is induced by self-assembly. tue.nl | Biomedical applications, tissue engineering. tue.nl |

Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the applications of This compound in materials science and polymer chemistry, as outlined in the requested structure, are not available.

The existing body of research extensively covers the broader categories of polyureas and poly(urethane-urea)s, often detailing the effects of various aromatic and aliphatic diamine chain extenders on polymer properties. However, studies that isolate and report specific data on the performance of this compound for the enhancement of mechanical properties, improvement of thermal stability, or its role in designing specific cross-linked and copolymer structures are not present in the available literature.

Research in this field tends to focus on more commonly used isomers, such as 1,3-Bis(4-aminophenyl)urea (B1267512), or other aromatic diamines. While the principles of how aromatic diamines influence polymer characteristics are well-established—generally imparting rigidity, improving thermal resistance, and affecting morphology through hydrogen bonding—specific quantitative data, such as that required for detailed tables on mechanical and thermal properties directly attributable to this compound, remains unpublished.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without resorting to speculation or improperly extrapolating data from related but chemically distinct compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 1,3-Bis(3-aminophenyl)urea, distinct signals would be expected for the urea (B33335) (N-H), amine (N-H), and aromatic (C-H) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The urea protons would likely appear as a singlet in the downfield region. The aromatic protons on the meta-substituted phenyl rings would present a complex splitting pattern characteristic of their substitution. The protons of the free amine groups would also give rise to a distinct signal.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. A characteristic signal for the carbonyl carbon (C=O) of the urea group would be expected in the downfield region. The aromatic carbons would show a set of signals in the aromatic region of the spectrum, with their chemical shifts indicating their position relative to the amino and urea substituents.

A representative data table for analogous diphenylurea compounds is presented below to illustrate the expected data format.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Diphenylureas in DMSO-d₆

| Compound | C=O (ppm) | Aromatic C1 (ppm) | Aromatic C2 (ppm) | Aromatic C3 (ppm) | Aromatic C4 (ppm) |

| 1,3-Diphenylurea (B7728601) | 153.0 | 140.2 | 129.3 | 122.3 | 118.7 |

| 1,3-Di-p-tolylurea | 153.1 | 137.7 | 131.0 | 129.6 | 118.7 |

| 1,3-Bis(4-methoxyphenyl)urea | 153.4 | 133.4 | 154.8 | 120.4 | 114.4 |

Note: This data is for analogous compounds and not for this compound.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or the kinetics of hydrogen bonding. For this compound, VT-NMR could be used to study the rotation around the C-N bonds of the urea linkage and the temperature dependence of hydrogen bonding interactions, which would be observed as changes in the chemical shifts and line shapes of the N-H proton signals. However, no such studies have been reported for this specific compound.

NMR Titration for Binding Studies

NMR titration is a powerful method to study non-covalent interactions between a host and guest molecule. The urea functionality in this compound, with its hydrogen bond donor capabilities, could potentially interact with various anions or other guest molecules. An NMR titration experiment would involve monitoring the changes in the chemical shifts of the urea N-H protons upon the addition of a binding partner. The magnitude of these changes can be used to determine the association constant of the binding event. No NMR titration studies have been specifically reported for this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Functional Groups

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These include:

N-H stretching vibrations: Separate bands for the amine (NH₂) and urea (N-H) groups would be expected in the region of 3500-3200 cm⁻¹.

C=O stretching vibration (Amide I band): A strong absorption band characteristic of the urea carbonyl group would be prominent, typically in the range of 1700-1630 cm⁻¹.

N-H bending vibrations (Amide II band): These would appear in the region of 1650-1550 cm⁻¹.

C-N stretching vibrations: These vibrations would be observed in the 1400-1200 cm⁻¹ region.

Aromatic C-H and C=C vibrations: Characteristic bands for the aromatic rings would also be present.

Interactive Data Table: Typical Infrared Absorption Frequencies for Urea Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3500-3300 |

| N-H (Urea) | Stretching | 3400-3200 |

| C=O (Urea) | Stretching (Amide I) | 1700-1630 |

| N-H (Urea) | Bending (Amide II) | 1650-1550 |

| C-N (Urea) | Stretching | 1400-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the phenyl rings. The presence of amino and urea substituents would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. A typical UV-Vis spectrum for a diphenylurea derivative would show strong absorption bands in the UV region. For instance, N,N'-diphenylurea exhibits absorption maxima in the 220-280 nm range.

Electronic Transitions and Spectroscopic Signatures

The electronic structure of this compound, featuring aromatic rings and urea functionalities, gives rise to characteristic absorption spectra in the ultraviolet-visible (UV-Vis) region. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. In molecules like this compound, the primary electronic transitions observed are π → π* and n → π* transitions.

The phenyl rings and the carbonyl group of the urea linkage act as chromophores, moieties that absorb light. The conjugation between the phenyl rings and the urea group influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Generally, urea and its simple derivatives exhibit absorption in the UV region. The presence of the aminophenyl groups can lead to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenylurea.

The UV-Vis spectrum of a compound like this compound would be expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic system and the C=O double bond. Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms of the urea group, may also be observed. The solvent environment can also influence the position and intensity of these absorption bands.

| Transition Type | Involved Orbitals | Typical Wavelength Range | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter wavelength (UV) | High |

| n → π | n non-bonding to π antibonding | Longer wavelength (UV/Vis) | Low |

UV-Vis Titration for Recognition Studies

UV-Vis titration is a powerful technique to study the binding interactions between a host molecule, such as this compound, and guest species, particularly anions. The urea moiety is an excellent hydrogen bond donor, making this compound a potential receptor for various anions.

In a typical UV-Vis titration experiment, the absorption spectrum of a solution of this compound is monitored as a function of the concentration of an added anion. The binding event alters the electronic environment of the chromophore, leading to changes in the UV-Vis spectrum. These changes can manifest as:

Hypochromic shift: A decrease in absorption intensity.

Hyperchromic shift: An increase in absorption intensity.

Bathochromic (red) shift: A shift to a longer wavelength.

Hypsochromic (blue) shift: A shift to a shorter wavelength.

Isosbestic point: A specific wavelength where the absorbance does not change during the titration, indicating an equilibrium between two species (the free receptor and the receptor-anion complex).

By analyzing the changes in absorbance at a particular wavelength, the binding constant (Ka) for the host-guest interaction can be determined. This provides a quantitative measure of the affinity of this compound for the specific anion. For instance, studies on similar bis-urea compounds have shown selective binding to anions like fluoride, acetate, and dihydrogen phosphate. nih.gov

The following table illustrates hypothetical data from a UV-Vis titration of a urea-based receptor with an anion:

| Anion Concentration (M) | Absorbance at λmax |

| 0 | 1.20 |

| 1 x 10⁻⁵ | 1.15 |

| 2 x 10⁻⁵ | 1.10 |

| 5 x 10⁻⁵ | 1.00 |

| 1 x 10⁻⁴ | 0.90 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly valuable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound.

For this compound, the molecular formula is C13H14N4O. molport.com The expected exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Theoretical Exact Mass Calculation for C13H14N4O:

13 x C (12.000000) = 156.000000

14 x H (1.007825) = 14.10955

4 x N (14.003074) = 56.012296

1 x O (15.994915) = 15.994915

Total Exact Mass = 242.116766 Da

An HRMS experiment would measure the m/z of the protonated molecule, [M+H]⁺, which would be expected at approximately 243.124591. The extremely high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed m/z (Hypothetical) | Mass Error (ppm) |

| C13H14N4O | 243.124591 | 243.1246 | 0.4 |

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the solid-state structure of a crystalline compound. Both single-crystal and powder X-ray diffraction provide valuable information about the atomic arrangement and crystalline form of this compound.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis of a suitable single crystal of this compound can provide a precise three-dimensional model of the molecule. This technique yields detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For urea derivatives, the hydrogen bonding between the N-H groups of the urea moiety and the carbonyl oxygen is a dominant feature in the crystal lattice, often leading to the formation of well-defined supramolecular structures like chains or tapes. In the case of this compound, the amino groups on the phenyl rings can also participate in hydrogen bonding, potentially leading to more complex three-dimensional networks.

A hypothetical crystallographic data table for this compound is presented below, based on data for similar urea derivatives:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Polymorph Screening

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary technique used for polymorph screening.

A PXRD experiment involves irradiating a powdered sample of this compound with X-rays and recording the diffraction pattern. Each crystalline form will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different 2θ angles. By systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD, different polymorphic forms can be identified.

The following table shows hypothetical PXRD data for two different polymorphs of a compound:

| Polymorph I (2θ) | Polymorph II (2θ) |

| 10.2 | 11.5 |

| 12.5 | 13.8 |

| 18.7 | 19.2 |

| 20.5 | 21.3 |

| 25.1 | 26.8 |

This systematic screening is crucial in pharmaceutical and materials science to identify the most stable and suitable crystalline form of a compound for a specific application.

Thermal Analysis Techniques (e.g., TGA, DSC)

Following an extensive search of scientific literature and chemical databases, no specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the compound this compound could be located. While thermal analysis is a standard method for characterizing the thermal properties of chemical compounds, it appears that detailed studies on this particular substance have not been published or are not readily accessible in the public domain.

Typically, TGA would be employed to determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature. This analysis would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

DSC analysis would complement TGA by measuring the heat flow to or from the sample as a function of temperature. This would identify thermal transitions such as melting, crystallization, and glass transitions, providing insights into the compound's physical state and stability over a range of temperatures.

Although data for the target compound is unavailable, studies on structurally related aromatic ureas and polyureas containing amino groups provide some context. For instance, research on the thermal decomposition of 1,3-diphenyl urea indicates that decomposition occurs at elevated temperatures, often above 240°C, yielding isocyanates and amines. The presence of aromatic rings generally contributes to higher thermal stability. However, without direct experimental data for this compound, any discussion of its specific thermal behavior would be speculative.

Due to the lack of available research, a detailed description of the thermal stability and decomposition behavior of this compound cannot be provided. To determine these properties, experimental studies using TGA and DSC would need to be conducted.

Such studies would aim to establish:

Decomposition Onset Temperature (Tonset): The temperature at which the compound begins to lose mass.

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

Multi-step Decomposition: Whether the decomposition occurs in a single step or through multiple stages, which could indicate the formation of stable intermediates.

Residue Analysis: The amount and nature of any residue left at high temperatures.

Melting Point (Tm) and Enthalpy of Fusion (ΔHf): If the compound exhibits a melting transition before decomposing.

Without these experimental findings, no data tables or detailed research findings on the thermal properties of this compound can be presented.

Molecular Dynamics (MD) Simulations

Simulation of Intermolecular Interactions:No MD simulation studies focusing on the intermolecular interactions of this compound in various environments have been found in the searched scientific databases.

Without access to primary research data from these specific computational analyses, generating a thorough, informative, and scientifically accurate article that adheres to the requested outline is not feasible.

An in-depth review of the theoretical and computational chemistry investigations into the chemical compound this compound reveals a notable scarcity of specific research focused solely on this molecule. While extensive computational studies exist for the broader class of diphenylurea derivatives, dedicated analyses of the titular compound's adsorption behavior, detailed structure-property correlations, and specific optical properties are not widely available in the reviewed literature. However, by examining studies on analogous compounds, general principles and expected characteristics can be inferred.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies

The synthesis of diaryl ureas, including 1,3-Bis(3-aminophenyl)urea, has traditionally involved reagents like phosgene (B1210022) or isocyanates, which pose significant safety and environmental hazards. nih.gov The future of synthesizing this class of compounds is trending towards greener, safer, and more efficient methods that avoid these toxic precursors.

Emerging research focuses on several innovative approaches:

Phosgene-Free Routes: A significant area of development is the use of isocyanate surrogates. For instance, 3-substituted dioxazolones can serve as precursors that generate isocyanate intermediates in situ under mild heating, enabling a metal-free and phosgene-free synthesis of unsymmetrical arylureas. researchgate.net

Rearrangement Reactions: Methods utilizing the Hofmann rearrangement of primary amides, induced by reagents like phenyliodine diacetate (PIDA), offer a direct pathway to N-substituted ureas from more readily available starting materials. thieme-connect.com

Green Chemistry Principles: The adoption of environmentally benign solvents and catalysts is a key goal. One promising method involves the use of the bio-based solvent Cyrene as a green alternative to traditional solvents for the one-pot synthesis of nitro N,N'-diaryl thioureas, which are precursors to aminophenyl ureas. nih.gov Another approach utilizes deep eutectic solvents, such as choline chloride/tin(II) chloride, which can act as both the catalyst and the reaction medium, offering high yields and the potential for catalyst recycling. rsc.org

These novel methodologies aim to improve the safety, sustainability, and efficiency of producing this compound and its derivatives, making them more accessible for advanced applications.

| Synthetic Approach | Key Features | Potential Advantages |

| Isocyanate Surrogates | Use of compounds like 3-substituted dioxazolones to generate isocyanates in situ. researchgate.net | Avoids handling of toxic phosgene and isocyanates; often metal-free. |

| Hofmann Rearrangement | Conversion of primary amides to ureas via an isocyanate intermediate. thieme-connect.com | Utilizes readily available starting materials; direct conversion method. |

| Green Solvents/Catalysts | Employment of bio-based solvents (e.g., Cyrene) or deep eutectic solvents. nih.govrsc.org | Reduced environmental impact; potential for catalyst and solvent recycling. |

Exploration of Advanced Supramolecular Assemblies

The self-assembly of bis-urea compounds is driven by robust and directional hydrogen bonds, leading to the formation of well-ordered, one-dimensional tapes or ribbons. Future research is directed at moving beyond these simple linear structures to create more complex and hierarchical supramolecular architectures.

Key areas of exploration include:

Macrocyclic and Cage Structures: Incorporating the bis-urea motif into larger macrocyclic structures allows for the creation of columnar assemblies and porous molecular crystals. acs.org These structures can act as nanoreactors, providing confined environments to control chemical reactions, such as photodimerizations. sc.edu Functionalized pillar nih.govarenes featuring bis-urea units have been shown to form discrete supramolecular dimers through intermolecular hydrogen bonding. nih.govkfas.org.kw

Stimuli-Responsive Systems: A major goal is the development of "smart" materials that can change their structure and properties in response to external stimuli. By modifying the aromatic rings, for example, by introducing pyridyl-N-oxide moieties, researchers have created bis-urea gelators that respond to the presence of specific salts, leading to either the strengthening or collapse of the gel network. nih.govmdpi.com This opens the door to creating sensors and switchable materials.

Complex Morphologies: Advanced imaging techniques have revealed that under certain conditions, bis-urea macrocycles can self-assemble into intricate nanostructures, including figure-eight (lemniscate) and toroidal (donut-shaped) morphologies. researchgate.net Understanding and controlling the formation of these complex shapes is a significant future challenge that could lead to materials with unique optical or mechanical properties.

The exploration of these advanced assemblies will enable the precise engineering of molecular systems with tailored functions and responsiveness.

Design of Next-Generation Functional Materials

The predictable self-assembly and robust nature of this compound-based structures make them ideal candidates for a new generation of functional materials with applications spanning electronics, medicine, and environmental science.

Emerging application areas include:

Healable and Adherent Materials: By incorporating bis-aromatic urea (B33335) motifs into polyurethane backbones, researchers are creating thermoreversible elastomers. These materials exhibit self-healing properties and can act as reversible adhesives on various substrates, offering potential for durable and reusable coatings and products. reading.ac.uk

Sensing and Environmental Remediation: The ability of urea-based gelators to interact with specific ions makes them suitable for anion-responsive materials and for the selective sensing of heavy metal ions. researchgate.net Future work could focus on developing highly selective sensors for environmental monitoring. For instance, optoelectronic biosensors for urea detection are being developed by integrating urease enzymes with light-emitting diodes, a principle that could be adapted for other targets. nih.gov

Biomedical Applications: The field of "smart" materials is highly relevant to tissue engineering and drug delivery. nih.gov Materials based on bis-urea assemblies could be designed to respond to physiological cues like pH or temperature, allowing for the controlled release of therapeutic agents or the creation of dynamic scaffolds that support tissue regeneration.

The design of these materials relies on a deep understanding of the relationship between molecular structure and macroscopic properties, a key focus of ongoing research.

Deeper Theoretical Understanding of Reactivity and Interactions

To accelerate the design of novel materials, a more profound theoretical understanding of the forces governing the behavior of this compound is essential. Computational and theoretical chemistry provides powerful tools to predict and explain the interactions and reactivity of these molecules.

Future theoretical work will likely focus on:

Quantum Chemistry and DFT: Density Functional Theory (DFT) is used to optimize molecular structures and analyze electronic properties. Studies have employed DFT to understand how different chemical groups on phenylurea compounds affect their recognition by antibodies, by analyzing molecular conformations, pharmacophore features, and molecular electrostatic potentials. nih.govresearchgate.net This approach can be extended to predict the binding affinity of this compound derivatives with various biological or chemical targets.

Predicting Binding and Reactivity: The influence of substituents on the hydrogen-bonding capabilities of diarylureas can be systematically studied. For example, Hammett analysis, a well-established method in physical organic chemistry, has been used to correlate the electronic properties of substituents with the fluoride-binding strength of diarylurea complexes. nih.govscispace.com Such quantitative structure-property relationships are crucial for designing receptors with tailored affinities.

Molecular Dynamics and Mechanochemistry: Molecular dynamics simulations can provide insights into the self-assembly process and the stability of large supramolecular structures. Furthermore, theoretical studies are exploring novel concepts such as mechanochemistry, where hydrogen bonding in diarylurea motifs has been shown to enhance the transduction of mechanical force to break covalent bonds. researchgate.net This suggests that bis-urea linkages could be designed into polymers to create materials that respond to mechanical stress in predictable ways.

A deeper theoretical grasp of these fundamental interactions will enable the rational design of molecules and materials with precisely controlled properties and functions, moving the field from empirical discovery to predictive engineering.

Q & A

Q. How can researchers optimize the synthesis yield of 1,3-Bis(3-aminophenyl)urea?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent choice, stoichiometry, and temperature. For urea derivatives, a common approach is reacting substituted anilines with carbonyl sources (e.g., triphosgene) in aprotic solvents like tetrahydrofuran (THF). Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to avoid side products. For example, yields exceeding 85% can be achieved by maintaining anhydrous conditions and using catalytic bases like triethylamine to deprotonate intermediates .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Storage : Keep in airtight containers away from moisture and oxidizers, ideally at 2–8°C .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by identifying aromatic protons (δ 6.5–7.5 ppm) and urea carbonyl signals (δ 155–160 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Urea C=O stretches appear at ~1640–1680 cm, while N-H bonds show peaks near 3300 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from varying experimental conditions. To address this:

- Perform thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N vs. air) to assess decomposition pathways.

- Use differential scanning calorimetry (DSC) to identify melting points and phase transitions. For example, analogs like 1-(3-chlorophenyl)urea exhibit melting points between 130–131°C under reduced pressure .

- Compare results with computational models (e.g., density functional theory) to predict stability under different conditions .

Q. What strategies are effective for studying intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- X-ray Crystallography : Resolve hydrogen-bonding networks between urea NH groups and electron-rich aromatic systems .

- Solubility Studies : Test in polar (e.g., DMSO) vs. nonpolar solvents to assess self-assembly tendencies.

- Dynamic Light Scattering (DLS) : Monitor aggregate formation in solution, which is critical for applications in polymer matrices .

Q. How can researchers evaluate the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute aquatic toxicity (EC values) .

- Degradation Studies : Perform photolysis (UV exposure) or hydrolysis (pH-varied solutions) to identify breakdown products via LC-MS .

- Waste Management : Neutralize waste with dilute acetic acid before incineration to minimize chlorine byproducts .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., IC measurements) across multiple cell lines to account for tissue-specific effects.